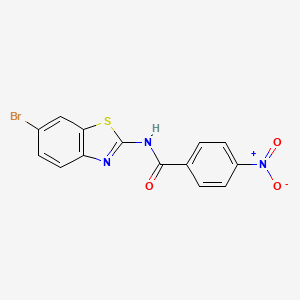

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to understanding the synthesis and properties of the target compound. The papers focus on reactions involving bromo-nitrobenzo[b]thiophene derivatives and their interactions with amines, as well as the synthesis of a related benzothiazole compound with a dibromoethane linkage .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide (DMF). This reaction yields N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes, as determined by spectroscopic techniques . Additionally, the synthesis of a benzothiazole compound with a dibromoethane linkage was achieved through electrophilic addition of bromine to 2-(2-chloro-5-nitrostyryl)benzothiazole . These methods could potentially be adapted for the synthesis of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide" by choosing appropriate amines and conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the benzothiazole ring can maintain planarity, as observed in the synthesized benzothiazole compound with a mean deviation of 0.168(7)Å. The dihedral angle between the benzothiazole and phenyl rings in this compound is 8.2(9) degrees, indicating that the rings are nearly coplanar . This information is useful for predicting the molecular structure of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide," which likely also features a planar benzothiazole moiety.

Chemical Reactions Analysis

The papers describe a novel aromatic nucleophilic substitution with rearrangement when 3-bromo-2-nitrobenzo[b]thiophene reacts with amines . This reaction could be relevant to the chemical behavior of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide," as it may undergo similar nucleophilic substitution reactions under appropriate conditions. The formation of tars with nucleophiles suggests that the reaction conditions need to be carefully optimized to avoid undesired side reactions .

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide," they do offer insights into the properties of structurally related compounds. For instance, bond distances such as Br--C in the dibromoethane moiety are reported to be 1.972(5) and 2.007(6)Å . These data points can help infer the likely bond lengths and steric demands in the target compound. The planarity of the benzothiazole ring and the dihedral angle between connected rings are also important factors that can influence the compound's crystallinity and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity of Benzothiazole Derivatives

Benzothiazole derivatives, including those with hydroxy and methoxy substitutions, have shown potent antibacterial activities against various bacterial strains such as Streptococcus pyogenes and Pseudomonas aeruginosa. The synthesis of these derivatives typically involves reactions with potassium thiocyanate under controlled conditions, followed by condensation with nitrobenzoylchloride acid. These compounds are characterized using techniques like TLC, melting point determination, IR, and NMR spectra. Their antibacterial efficacy is assessed using methods like the cup plate method, with some compounds exhibiting significant activity at various concentrations compared to standard antibiotics like procaine penicillin. The potential of these benzothiazole derivatives in combating bacterial resistance highlights their importance in the field of medicinal chemistry and drug development (Gupta, 2018) (Gupta, 2018).

Synthesis and Applications in Organic Chemistry

Benzothiazole and its derivatives are pivotal in organic synthesis, leading to the creation of complex molecules like bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones. These processes involve sulfinylation and hetero Diels–Alder reactions, showcasing the versatility of benzothiazole derivatives in constructing 'privileged' structures important for pharmaceutical development. Such synthetic pathways open avenues for creating novel compounds with potential therapeutic applications (Hemming & Loukou, 2004).

Anticancer Potential

Benzothiazole derivatives, particularly those with nitro substitutions, have been explored for their anticancer properties. The synthesis of these compounds involves a series of reactions leading to the creation of derivatives that have been tested against various cancer cell lines. Some of these compounds have shown promising results in inhibiting cancer cell growth, highlighting the potential of benzothiazole derivatives as anticancer agents. Research in this area is crucial for developing new therapeutic options for cancer treatment (Romero-Castro et al., 2011).

Eigenschaften

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXNFHGECOPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)